molecular formula C12H12BrF3N2O3S2 B2607241 2-Imino-3-(4-(trifluoromethoxy)phenyl)hexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide CAS No. 1217091-25-2

2-Imino-3-(4-(trifluoromethoxy)phenyl)hexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide

Cat. No. B2607241
M. Wt: 433.26
InChI Key: UJLKNULQWHVELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imino-3-(4-(trifluoromethoxy)phenyl)hexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide is a useful research compound. Its molecular formula is C12H12BrF3N2O3S2 and its molecular weight is 433.26. The purity is usually 95%.
BenchChem offers high-quality 2-Imino-3-(4-(trifluoromethoxy)phenyl)hexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imino-3-(4-(trifluoromethoxy)phenyl)hexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

The compound has been involved in studies related to the synthesis and reactivity of thiourea derivatives and their interactions with other chemicals to form various heterocyclic compounds. For example, the reaction of thiourea and substituted thioureas with dibromopropyne has been explored to synthesize derivatives that could have potential applications in various fields, including medicinal chemistry (Elokhina et al., 2008). Additionally, the acid-catalyzed cycloaddition of N-substituted sulfamides with cyanogen has been reported to afford derivatives, highlighting the chemical versatility and potential for generating compounds of interest in drug discovery and development (Alkorta et al., 1989).

Potential Pharmacological Activities

Research into the pharmacological potential of derivatives related to this compound has been conducted, with studies investigating their applications as nitric oxide donors and their biological evaluations, indicating potential therapeutic benefits in various medical conditions (Medana et al., 1994). The synthesis of thiazolidin-4-ol derivatives through one-pot, three-component reactions showcases the compound's role in creating scaffolds of biological interest, suggesting its importance in the synthesis of novel therapeutic agents (Dalmal et al., 2014).

Innovative Synthetic Approaches

The development of new synthetic methodologies utilizing this compound has been highlighted, demonstrating its utility in creating diverse and structurally complex heterocyclic compounds. This includes the study of its rearrangement and the ability to form various biologically active derivatives through innovative synthetic routes (Makarenko et al., 1994). Such research underscores the compound's significance in advancing synthetic organic chemistry and its potential for contributing to new therapeutic options.

properties

IUPAC Name

5,5-dioxo-3-[4-(trifluoromethoxy)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3S2.BrH/c13-12(14,15)20-8-3-1-7(2-4-8)17-9-5-22(18,19)6-10(9)21-11(17)16;/h1-4,9-10,16H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLKNULQWHVELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N)N2C3=CC=C(C=C3)OC(F)(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Imino-3-(4-(trifluoromethoxy)phenyl)hexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide

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